3-{[(6-Bromo-2-naphthyl)oxy]methyl}piperidine hydrochloride
Overview
Description
3-{[(6-Bromo-2-naphthyl)oxy]methyl}piperidine hydrochloride is a versatile compound, widely recognized for its use in various scientific and industrial applications. This compound's molecular structure is intricate, featuring a brominated naphthalene moiety linked to a piperidine ring via an oxymethyl group. Its unique structure imparts distinct chemical properties, making it a valuable subject of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(6-Bromo-2-naphthyl)oxy]methyl}piperidine hydrochloride typically involves the following steps:
Naphthalene Bromination: : The naphthalene ring is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Ether Formation: : The brominated naphthalene is reacted with a piperidine derivative, usually in the presence of a base such as potassium carbonate, to form the ether linkage.
Hydrochloride Salt Formation: : Finally, the compound is converted into its hydrochloride salt by reacting with hydrochloric acid, enhancing its solubility and stability.
Industrial Production Methods
In an industrial setting, the production process is scaled up, often employing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-{[(6-Bromo-2-naphthyl)oxy]methyl}piperidine hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: : The bromine atom in the naphthalene ring can be substituted by various nucleophiles, providing access to a wide range of derivatives.
Oxidation and Reduction: : The compound can be oxidized or reduced to introduce or remove functional groups, respectively.
Coupling Reactions: : It can participate in coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Nucleophiles: : Amines, alcohols, thiols.
Major Products Formed
The major products formed depend on the specific reaction conditions and reagents used. For instance, substitution reactions can yield various aryl or alkyl derivatives, while coupling reactions produce complex biaryl compounds.
Scientific Research Applications
Chemistry
In chemistry, 3-{[(6-Bromo-2-naphthyl)oxy]methyl}piperidine hydrochloride serves as a precursor for the synthesis of more complex molecules. Its brominated naphthalene moiety is a useful handle for further functionalization.
Biology
Biologically, this compound is investigated for its potential as a lead compound in drug discovery, particularly in designing novel therapeutic agents targeting neurological pathways.
Medicine
In medicine, it is explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry
Industrially, this compound is used in the synthesis of specialty chemicals, dyes, and materials science applications due to its robust chemical framework.
Mechanism of Action
The exact mechanism of action of 3-{[(6-Bromo-2-naphthyl)oxy]methyl}piperidine hydrochloride is context-dependent, varying with its application. Generally, it interacts with molecular targets through its brominated naphthalene moiety and the piperidine ring, modulating the activity of enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
3-{[(6-Bromo-2-phenyl)oxy]methyl}piperidine hydrochloride
3-{[(6-Chloro-2-naphthyl)oxy]methyl}piperidine hydrochloride
3-{[(6-Bromo-2-naphthyl)oxy]ethyl}piperidine hydrochloride
Uniqueness
What sets 3-{[(6-Bromo-2-naphthyl)oxy]methyl}piperidine hydrochloride apart is its specific bromine substitution pattern and the oxymethyl linker, which collectively confer unique reactivity and binding properties.
This detailed account should give you a comprehensive understanding of this compound, from its preparation and reactions to its applications and mechanisms
Properties
IUPAC Name |
3-[(6-bromonaphthalen-2-yl)oxymethyl]piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO.ClH/c17-15-5-3-14-9-16(6-4-13(14)8-15)19-11-12-2-1-7-18-10-12;/h3-6,8-9,12,18H,1-2,7,10-11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZOZRDPLWNHOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=CC3=C(C=C2)C=C(C=C3)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.